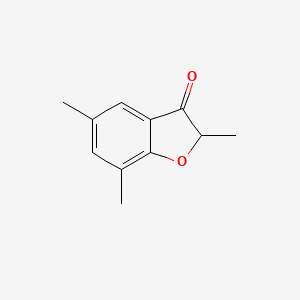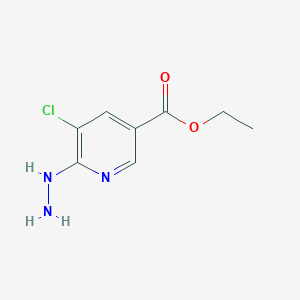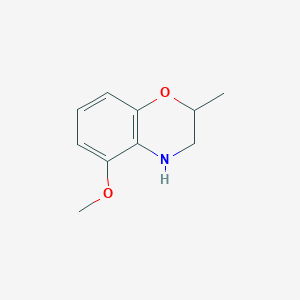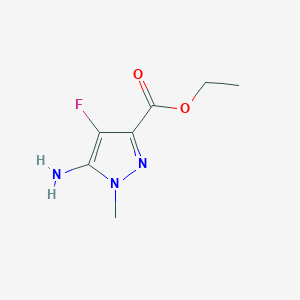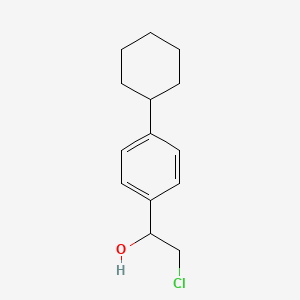
2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H19ClO. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a phenyl group attached to an ethan-1-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol typically involves the chlorination of 1-(4-cyclohexylphenyl)ethan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: 2-Chloro-1-(4-cyclohexylphenyl)ethanone.
Reduction: 1-(4-cyclohexylphenyl)ethan-1-ol.
Substitution: 2-Amino-1-(4-cyclohexylphenyl)ethan-1-ol or 2-Thio-1-(4-cyclohexylphenyl)ethan-1-ol.
Scientific Research Applications
2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methylphenyl)ethan-1-ol
- 2-Chloro-1-(4-ethylphenyl)ethan-1-ol
- 2-Chloro-1-(4-isopropylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H19ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2 |
InChI Key |
WUEXWVTYDUMQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)

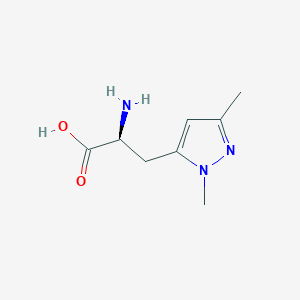
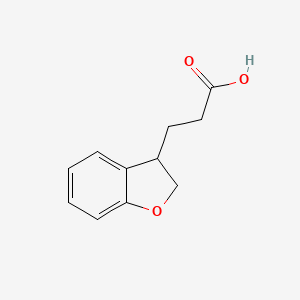
amine](/img/structure/B13298056.png)

![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
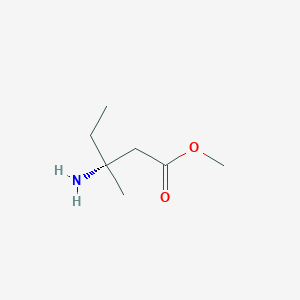
![4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13298097.png)
